3-Nitronaphthalen-1-ol
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Overview
Description
3-Nitronaphthalen-1-ol is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the third position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitronaphthalen-1-ol can be synthesized through several methods. One common method involves the nitration of naphthalen-1-ol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products . Another method involves the use of potassium carbonate and dimethyl sulfate in acetone, followed by nitration with sulfuric acid and sodium nitrite .
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions to ensure high yield and purity. The process may include the use of hydrogen bromide in acetic acid for heating, followed by treatment with potassium carbonate in acetone . These methods are optimized to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions: 3-Nitronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-amino-naphthalen-1-ol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Nitronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitronaphthalen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure with a hydroxyl group and an aldehyde group.
3-Nitronaphthalene: Lacks the hydroxyl group but has a nitro group at the third position.
1-Naphthol: Contains only a hydroxyl group at the first position.
Uniqueness: 3-Nitronaphthalen-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications .
Properties
IUPAC Name |
3-nitronaphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBQRDXCVFMSFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566835 |
Source
|
Record name | 3-Nitronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19256-80-5 |
Source
|
Record name | 3-Nitronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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